molecular formula C17H15NO4 B10845854 8-Furan-2-yl-2-morpholin-4-ylchromen-4-one

8-Furan-2-yl-2-morpholin-4-ylchromen-4-one

Cat. No.: B10845854
M. Wt: 297.30 g/mol
InChI Key: KEXLPFOPRBRYIA-UHFFFAOYSA-N
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Description

8-furan-2-yl-2-morpholin-4-ylchromen-4-one is a heterocyclic compound that features a furan ring, a morpholine ring, and a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-furan-2-yl-2-morpholin-4-ylchromen-4-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the chromenone core, converting it into a dihydrochromenone derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

8-furan-2-yl-2-morpholin-4-ylchromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-furan-2-yl-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and chromenone core are crucial for binding to these targets, while the morpholine ring enhances solubility and bioavailability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-furan-2-yl-2-morpholin-4-ylchromen-4-one is unique due to the combination of its furan ring, morpholine ring, and chromenone core. This combination imparts distinct electronic properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

8-(furan-2-yl)-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C17H15NO4/c19-14-11-16(18-6-9-20-10-7-18)22-17-12(14)3-1-4-13(17)15-5-2-8-21-15/h1-5,8,11H,6-7,9-10H2

InChI Key

KEXLPFOPRBRYIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CO4

Origin of Product

United States

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